4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(4-METHYLPHENYL)PROPYL]BENZAMIDE
Description
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(4-METHYLPHENYL)PROPYL]BENZAMIDE is a synthetic compound that belongs to the class of benzamides. This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the isoxazole ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[1-(4-methylphenyl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-5-22(18-8-6-15(2)7-9-18)24-23(26)19-10-12-20(13-11-19)27-14-21-16(3)25-28-17(21)4/h6-13,22H,5,14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVUESRERVXGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC=C(C=C2)OCC3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(4-METHYLPHENYL)PROPYL]BENZAMIDE typically involves the formation of the isoxazole ring followed by its attachment to the benzamide structure. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(4-METHYLPHENYL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Scientific Research Applications
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(4-METHYLPHENYL)PROPYL]BENZAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(4-METHYLPHENYL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to biological targets, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-dimethyl-4-(R-phenyldiazenyl)isoxazole.
Benzamide Derivatives: Compounds with similar benzamide structures, such as N-(4-methylphenyl)benzamide.
Uniqueness
The uniqueness of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(4-METHYLPHENYL)PROPYL]BENZAMIDE lies in its specific combination of the isoxazole ring and benzamide structure, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
